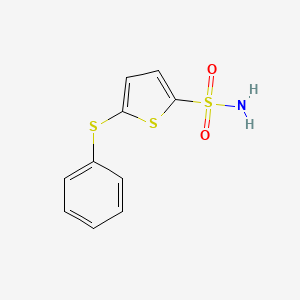

5-(Phenylthio)thiophene-2-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenylsulfanylthiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S3/c11-16(12,13)10-7-6-9(15-10)14-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPMOQRPWXKBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(S2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381148 | |

| Record name | 5-(Phenylthio)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63031-79-8 | |

| Record name | 5-(Phenylthio)thiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenylthio Thiophene 2 Sulfonamide

General Synthetic Routes to Substituted Thiophene-2-sulfonamide (B153586) Derivatives

The synthesis of substituted thiophene-2-sulfonamide derivatives often commences with a pre-functionalized thiophene (B33073) ring. A common and versatile starting material is 2-bromothiophene (B119243). The synthesis of the key intermediate, 5-bromothiophene-2-sulfonamide (B1270684), is a critical first step. This is typically achieved by the chlorosulfonation of 2-bromothiophene using chlorosulfonic acid, followed by amination of the resulting sulfonyl chloride. worldscientific.comrwth-aachen.de

Once 5-bromothiophene-2-sulfonamide is obtained, it serves as a versatile platform for introducing a variety of substituents at the 5-position through cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are frequently employed to form new carbon-carbon bonds by reacting the bromo-derivative with various boronic acids. researchgate.netnih.gov This general approach allows for the synthesis of a wide array of 5-aryl-thiophene-2-sulfonamide derivatives. researchgate.netnih.gov

Specific Synthesis of 5-(Phenylthio)thiophene-2-sulfonamide

The introduction of a phenylthio group at the 5-position of the thiophene-2-sulfonamide core can be effectively achieved through modern cross-coupling methodologies.

Palladium-Catalyzed Cross-Coupling Reactions for Thiophene Derivatization

The formation of a carbon-sulfur bond to synthesize this compound can be accomplished via a palladium-catalyzed cross-coupling reaction. This transformation, a variation of the Buchwald-Hartwig amination, involves the reaction of 5-bromothiophene-2-sulfonamide with thiophenol in the presence of a palladium catalyst, a suitable ligand, and a base.

The general reaction scheme is as follows:

Figure 1: Proposed palladium-catalyzed synthesis of this compound from 5-bromothiophene-2-sulfonamide and thiophenol.

The choice of catalyst, ligand, and base is crucial for the success of this reaction. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). A variety of phosphine-based ligands can be employed, with bulky, electron-rich ligands such as Xantphos or RuPhos often proving effective in facilitating the reductive elimination step and improving reaction yields. nih.gov

Alternative Synthetic Pathways and Precursor Chemistry

An alternative and often complementary approach to palladium-catalyzed reactions is the use of copper catalysis for the formation of C-S bonds. Copper-catalyzed Ullmann-type reactions have a long history in the synthesis of aryl thioethers and can be applied to the synthesis of this compound. organic-chemistry.orgrsc.org This method would involve reacting 5-bromothiophene-2-sulfonamide with thiophenol in the presence of a copper(I) salt, such as copper(I) iodide (CuI), often with a ligand like 1,10-phenanthroline, and a base in a suitable solvent like dioxane or DMF. organic-chemistry.org

The precursor, 5-bromothiophene-2-sulfonamide, is synthesized from 2-bromothiophene. The initial step is chlorosulfonation, typically carried out by treating 2-bromothiophene with an excess of chlorosulfonic acid, sometimes in a solvent like carbon tetrachloride. worldscientific.comrwth-aachen.de The resulting 5-bromothiophene-2-sulfonyl chloride is then reacted with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to form the desired sulfonamide.

Optimization of Reaction Conditions for Yield and Selectivity

The optimization of the palladium-catalyzed C-S cross-coupling reaction is critical to maximize the yield and selectivity for this compound. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, and reaction temperature. A design of experiments (DoE) approach can be systematically employed to identify the optimal conditions. nih.gov

Below is a conceptual data table illustrating how reaction conditions could be varied to optimize the synthesis.

Interactive Table: Optimization of Palladium-Catalyzed Synthesis

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene (B28343) | 100 | 75 |

| 2 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 82 |

| 3 | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 110 | 88 |

| 4 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | 85 |

| 5 | Pd₂(dba)₃ | Xantphos | NaOt-Bu | THF | 80 | 65 |

| 6 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 100 | 91 |

From such a study, a combination like Pd₂(dba)₃ as the catalyst, RuPhos as the ligand, and cesium carbonate as the base in toluene at 100 °C might be identified as providing the highest yield.

Analytical and Spectroscopic Techniques for Structural Elucidation (conceptual)

The confirmation of the structure of this compound would rely on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on both the thiophene and phenyl rings. The thiophene protons would likely appear as doublets in the region of δ 7.0-7.5 ppm. The protons of the phenyl group would also appear in the aromatic region, with their chemical shifts and coupling patterns dependent on the substitution pattern. The protons of the sulfonamide (SO₂NH₂) would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbon atoms of the thiophene ring would have characteristic chemical shifts, with the carbon attached to the sulfur of the phenylthio group and the carbon attached to the sulfonamide group being significantly influenced by these substituents. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum would provide evidence for the key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), the S=O stretching vibrations of the sulfonamide (asymmetric and symmetric stretches around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively), and C-S stretching vibrations. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum could also provide structural information. The molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio corresponding to the molecular weight of C₁₀H₉NO₂S₃. organic-chemistry.org

Pharmacological Profile and Biological Activities of 5 Phenylthio Thiophene 2 Sulfonamide

Carbonic Anhydrase (CA) Isoenzyme Inhibition Studies

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.com The inhibition of specific CA isoenzymes has therapeutic applications in various conditions, including glaucoma, epilepsy, and cancer. mdpi.com Five-membered heterocyclic sulfonamides, particularly those based on a thiophene (B33073) scaffold, have been identified as highly effective carbonic anhydrase inhibitors (CAIs). nih.gov

Selective Inhibition of Specific CA Isoforms

Research has demonstrated that derivatives of thiophene-2-sulfonamide (B153586) show significant inhibitory activity and selectivity for different human (h) carbonic anhydrase isoforms. A study on a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides, which are structurally related to 5-(phenylthio)thiophene-2-sulfonamide, revealed a distinct pattern of isoform selectivity. nih.govresearchgate.net

These compounds were found to be poor inhibitors of the cytosolic isoform hCA I, with inhibition constants (KIs) in the range of 683–4250 nM. nih.govresearchgate.net In contrast, they acted as highly effective inhibitors against the cytosolic isoform hCA II and the transmembrane, tumor-associated isoforms hCA IX and XII, with inhibition constants in the subnanomolar to nanomolar range. nih.gov This selectivity is significant because hCA II is a major target for diuretics and anti-glaucoma drugs, while hCA IX and XII are implicated in cancer progression, making them important targets for anticancer therapies. unica.it The flexibility of the linker between the aromatic rings in these molecules is thought to contribute to this increased isoform selectivity. researchgate.net

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 5-Substituted-Benzylsulfanyl-Thiophene-2-Sulfonamides (Related Compounds)

| Isoform | Inhibition Constant (K_I) Range | Potency |

|---|---|---|

| hCA I | 683–4250 nM | Poor |

| hCA II | Nanomolar to Subnanomolar | Effective |

| hCA IX | Nanomolar to Subnanomolar | Effective |

| hCA XII | Nanomolar to Subnanomolar | Effective |

Data sourced from studies on structurally related 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides. nih.govresearchgate.net

Implications for Cerebrovasodilatation and Related Therapeutic Areas

The selective inhibition of carbonic anhydrase has been explored for its potential to induce cerebrovasodilatation, an increase in blood flow to the brain. A key study investigated a series of 5-(arylthio)thiophene-2-sulfonamides and their sulfinyl and sulfonyl analogues for this purpose. nih.gov The findings indicated that the oxidation state of the sulfur bridge and the substitution on the phenyl ring were critical for activity. nih.gov

Generally, the sulfone derivatives demonstrated the highest activity. nih.gov One specific analogue, 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide, was found to selectively increase cerebral blood flow in animal models without causing significant diuretic effects, which can be an undesirable side effect of non-selective CA inhibitors. nih.gov This highlights the therapeutic potential of this class of compounds in conditions requiring enhanced cerebral perfusion, such as cerebral ischemia. researchgate.net The same study also reported anticonvulsant activities for these compounds, suggesting a broader therapeutic utility in neurological disorders. nih.gov

Antimicrobial Activity Investigations

The sulfonamide functional group has been a cornerstone of antibacterial therapy for decades, and thiophene-containing molecules have also been recognized for their antimicrobial properties. nih.govresearchgate.net The combination of these two moieties in a single molecule presents a promising strategy for developing new antimicrobial agents.

Antibacterial Spectrum and Potency

Derivatives of 5-phenylthiophene-2-sulfonamide (B6155978) have been shown to possess broad-spectrum antibacterial activity. In one study, a series of N-((5-arylthiophen-2-yl)sulfonyl)acetamides were tested against a panel of pathogenic bacteria. nih.gov The results, summarized in the table below, indicate that these compounds are active against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Shigella dysenteriae, Salmonella typhi, Pseudomonas aeruginosa) bacteria. nih.gov

For instance, N-((5-(p-tolyl)thiophen-2-yl)sulfonyl)acetamide showed notable activity against Shigella dysenteriae, while N-((5-(3,5-dimethylphenyl)thiophen-2-yl)sulfonyl)acetamide was effective against Pseudomonas aeruginosa. nih.gov Other research has shown that related compounds, such as 5-bromo-N-alkylthiophene-2-sulfonamides, are potent against clinically significant resistant strains like New Delhi Metallo-β-lactamase (NDM-1) producing Klebsiella pneumoniae. nih.gov

Table 2: Antibacterial Activity of N-((5-arylthiophen-2-yl)sulfonyl)acetamide Derivatives

| Bacterial Strain | Activity Observed |

|---|---|

| Bacillus subtilis | Displayed antibacterial activity |

| Staphylococcus aureus | Displayed antibacterial activity |

| Escherichia coli | Displayed antibacterial activity |

| Shigella dysenteriae | Displayed antibacterial activity |

| Salmonella typhi | Displayed antibacterial activity |

| Pseudomonas aeruginosa | Displayed antibacterial activity |

Data from a study on various N-((5-arylthiophen-2-yl)sulfonyl)acetamide derivatives. nih.gov

Antifungal Efficacy Assessments

While the antibacterial properties of thiophene sulfonamides are well-documented, specific data on the antifungal efficacy of this compound is limited in the available literature. However, studies on structurally related compounds can provide some insights. For example, a compound featuring the 5-phenylthio moiety attached to a different heterocyclic core, 5-phenylthio-2,4-bisbenzyloxypyrimidine, demonstrated very good in vitro antifungal activity against a range of fungi including Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. nih.gov This suggests that the phenylthio component could contribute to antifungal action, though further investigation is needed to confirm the activity of the thiophene-2-sulfonamide derivative itself.

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme produced by various bacteria, fungi, and plants. semanticscholar.orgmdpi.com In medicine, it is a significant virulence factor, particularly for Helicobacter pylori, where it neutralizes gastric acid, facilitating stomach colonization and the development of gastritis and ulcers. semanticscholar.org Therefore, urease inhibitors are considered potential therapeutic agents to combat such infections. semanticscholar.org

Research into 5-aryl thiophenes bearing sulfonylacetamide moieties has revealed significant urease inhibitory potential. nih.gov The compound N-((5-phenylthiophen-2-yl)sulfonyl)acetamide, a close analogue of the subject compound, demonstrated substantial, concentration-dependent inhibition of urease. nih.gov

Table 3: Urease Inhibition by N-((5-phenylthiophen-2-yl)sulfonyl)acetamide

| Concentration | Percentage Inhibition (%) | IC₅₀ (µg/mL) |

|---|---|---|

| 50 µg/mL | 67.56 ± 0.007 | ~38.4 |

| 250 µg/mL | 89.00 ± 0.01 | ~38.4 |

Data from a study on N-((5-phenylthiophen-2-yl)sulfonyl)acetamide. nih.gov

The study showed that this class of compounds effectively restrains the activity of the urease enzyme, reducing the hydrolysis of its substrate, urea. nih.gov Other derivatives in the same series also exhibited potent inhibition, with some showing IC₅₀ values as low as 17.1 µg/mL. nih.gov

Mechanistic Insights into Urease Inhibition

While direct studies on the urease inhibition of this compound are not extensively detailed in publicly available literature, the mechanism of action can be inferred from studies on structurally related compounds, such as 5-arylthiophene-2-sulfonylacetamides. The inhibitory potential of these molecules against urease, a nickel-containing metalloenzyme, is of significant interest due to the role of urease in pathologies associated with bacteria like Helicobacter pylori.

The general mechanism for urease inhibition by sulfonamide derivatives often involves the interaction of the sulfonamide moiety with the nickel ions in the enzyme's active site. This interaction can disrupt the catalytic activity of the enzyme, which is responsible for the hydrolysis of urea. For related 5-arylthiophene-2-sulfonylacetamide compounds, it has been observed that the N-acylsulfonamide group is crucial for biological activity. It is proposed that the electronegative oxygen and sulfur atoms of the sulfonamide can chelate the nickel ions, thereby inhibiting the enzyme. The binding is thought to be stabilized by hydrogen bonds and hydrophobic interactions within the active site pocket.

Studies on other urease inhibitors have shown that both active site-directed and mechanism-based inhibition are possible. In the case of thiophene-based sulfonamides, it is likely that they act as active site-directed inhibitors, where the molecule, resembling the substrate, binds to the active site and blocks it. The phenylthio group at the 5-position of the thiophene ring in this compound may further contribute to the binding affinity through hydrophobic interactions with the amino acid residues lining the active site of the urease enzyme.

Anticonvulsant Activity Assessment

The evaluation of thiophene derivatives for anticonvulsant properties is a recognized area of medicinal chemistry research. Thiophene-containing compounds have been explored for their potential to manage seizures, with some demonstrating activity in preclinical models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. These tests are indicative of a compound's potential efficacy against generalized tonic-clonic and absence seizures, respectively.

Table 1: Anticonvulsant Activity Data for Selected Thiophene Derivatives (for illustrative purposes)

| Compound | Test Model | Dose (mg/kg) | Activity | Source |

| 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | MES | 23.7 (ED50) | Active | nih.gov |

| 5-alkylthio-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one derivative (4g) | MES | 38.7 (ED50) | Active | nih.gov |

Note: The data in this table is for other thiophene-containing compounds and not for this compound. It is provided to illustrate the type of data generated in anticonvulsant screening.

Anti-proliferative Activity in Cellular Models

The anti-proliferative effects of this compound have been investigated in different human cell lines, revealing its potential as an agent that can modulate cell growth.

In a study focusing on the anti-proliferative activity of acylated heterocyclic sulfonamides, compounds were evaluated in Vascular Endothelial Growth Factor-dependent Human Umbilical Vascular Endothelial Cells (VEGF-HUVEC). nih.gov The proliferation of these cells is crucial for angiogenesis, the formation of new blood vessels, which is a key process in tumor growth and metastasis. The inhibition of VEGF-induced proliferation is therefore a target for anti-cancer therapies.

While the specific IC50 value for this compound from this study is not individually reported in the abstract, the research indicates that heterocyclic sulfonamide derivatives, as a class, possess anti-proliferative activity in this cell line. nih.gov The mechanism is thought to involve the interference with signaling pathways initiated by VEGF that are essential for endothelial cell growth and survival.

The same study on acylated heterocyclic sulfonamides also assessed their anti-proliferative activity in HCT116 colorectal carcinoma cells. nih.gov HCT116 is a commonly used human colon cancer cell line in cancer research. The activity of compounds in this cell line suggests a direct cytotoxic or cytostatic effect on tumor cells. The study reported the use of a soft agar (B569324) diffusion assay to determine the anti-proliferative effects, indicating that these sulfonamides can inhibit the anchorage-independent growth of these cancer cells, a hallmark of malignant transformation. nih.gov

Table 2: Anti-proliferative Activity of a Related Acyl Sulfonamide

| Compound | Cell Line | Assay | Activity (IC50) | Source |

| Acylated Heterocyclic Sulfonamides | VEGF-HUVEC | Proliferation Assay | Active (range not specified) | nih.gov |

| Acylated Heterocyclic Sulfonamides | HCT116 | Soft Agar Diffusion Assay | Active (range not specified) | nih.gov |

Note: This table reflects the general findings for the class of compounds to which this compound belongs, as specific data for the individual compound was not detailed in the available abstract.

Exploration of Other Potential Biological Targets and Activities

Beyond its effects on urease and cell proliferation, the thiophene sulfonamide scaffold has been explored for its interaction with other biological targets.

One area of investigation is the inhibition of 5-lipoxygenase (5-LOX). A study on N-(5-substituted) thiophene-2-alkylsulfonamides identified them as potent inhibitors of 5-LOX. nih.gov This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. A representative compound from this class, N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide, demonstrated significant inhibitory activity with IC50 values in the nanomolar range in cellular assays. nih.gov This suggests that this compound could also potentially act as a 5-lipoxygenase inhibitor, which would confer it with anti-inflammatory properties.

Furthermore, a closely related compound, 5-(2-thienylthio)thiophene-2-sulfonamide, was found to be a potent inhibitor of lactoperoxidase (LPO). LPO is an enzyme with natural antimicrobial activity. The study reported a competitive inhibition mechanism with a very low IC50 value of 3.4 nM. This indicates that this compound may also interact with and inhibit lactoperoxidase, although this specific activity has not been confirmed.

Table 3: Inhibition of Other Biological Targets by Related Thiophene Sulfonamides

| Compound | Target Enzyme | Inhibition Data | Source |

| N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide | 5-Lipoxygenase (5-LO) | IC50: 20-100 nM (cell homogenate) | nih.gov |

| 5-(2-thienylthio)thiophene-2-sulfonamide | Lactoperoxidase (LPO) | IC50: 3.4 nM, Ki: 2 ± 0.6 nM |

Structure Activity Relationship Sar Studies of 5 Phenylthio Thiophene 2 Sulfonamide and Analogues

Influence of Arylthio Substituents on Biological Potency and Selectivity

The nature and position of substituents on the phenyl ring of the 5-(phenylthio) moiety have a profound impact on the biological activity and selectivity of 5-(phenylthio)thiophene-2-sulfonamide analogues. A notable example is the investigation of a series of 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.goveui.eu Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

In a study by Kaspars et al. (2017), a series of 5-(substituted-benzylsulfanyl)thiophene-2-sulfonamides were synthesized and evaluated for their inhibitory activity against four hCA isoforms: hCA I, hCA II, hCA IX, and hCA XII. nih.gov The unsubstituted parent compound, 5-(benzylsulfanyl)thiophene-2-sulfonamide, demonstrated moderate to potent inhibition of hCA II, hCA IX, and hCA XII, with inhibition constants (Kᵢ) in the nanomolar range, while showing weaker activity against hCA I. nih.gov

The introduction of various substituents onto the phenyl ring led to significant variations in inhibitory potency and isoform selectivity. Generally, electron-withdrawing groups on the phenyl ring tended to enhance the inhibitory activity against hCA II, VII, and XII. For instance, compounds bearing 3,5-difluorobenzyl or 3,4-dichlorobenzyl substituents were among the most potent inhibitors of hCA II and hCA VII. nih.gov Conversely, electron-donating groups on the phenyl ring were found to diminish the inhibitory potency. nih.gov

The position of the substituent also played a critical role. For example, moving a methyl group from the para to the meta or ortho position on the phenyl ring resulted in altered inhibitory profiles against the different CA isoforms. These findings highlight that the electronic properties and steric bulk of the substituents on the arylthio moiety are key determinants of biological activity and can be modulated to achieve desired selectivity profiles.

Table 1: Inhibitory Activity (Kᵢ in nM) of 5-(Substituted-benzylsulfanyl)thiophene-2-sulfonamides against Human Carbonic Anhydrase Isoforms

| Substituent on Phenyl Ring | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| H | 4250 | 15.6 | 25.4 | 7.8 |

| 2-CH₃ | 1570 | 8.5 | 45.7 | 9.2 |

| 3-CH₃ | 2430 | 12.3 | 33.1 | 8.5 |

| 4-CH₃ | 3560 | 14.8 | 28.9 | 8.1 |

| 2-F | 980 | 6.2 | 29.8 | 6.4 |

| 3-F | 1240 | 7.1 | 21.5 | 5.8 |

| 4-F | 2150 | 9.8 | 18.7 | 4.7 |

| 2-Cl | 780 | 5.4 | 24.3 | 5.1 |

| 3-Cl | 950 | 6.8 | 19.6 | 4.9 |

| 4-Cl | 1870 | 8.9 | 15.2 | 4.2 |

| 3,4-di-Cl | 683 | 4.1 | 12.8 | 3.5 |

Data sourced from Kaspars et al. (2017).

Comparative Analysis with 5-(Arylsulfinyl)- and 5-(Arylsulfonyl)thiophene-2-sulfonamide Analogues

The oxidation state of the sulfur atom in the linker between the thiophene (B33073) and phenyl rings—thioether (-S-), sulfoxide (B87167) (-SO-), or sulfone (-SO₂-)—is a critical structural modification that can significantly alter the physicochemical properties and biological activity of the molecule. While direct comparative studies on 5-(phenylthio)-, 5-(phenylsulfinyl)-, and 5-(phenylsulfonyl)thiophene-2-sulfonamides are not extensively documented in the literature for a single biological target, insights can be drawn from related classes of compounds.

Generally, the oxidation of a sulfide (B99878) to a sulfoxide or sulfone increases the polarity and hydrogen bonding capacity of the molecule. The sulfone group, in particular, is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. mdpi.com These changes can influence how the molecule interacts with its biological target, as well as affect its absorption, distribution, metabolism, and excretion (ADME) properties.

For instance, in a study on styryl phenyl sulfides and sulfones as cyclooxygenase-2 (COX-2) inhibitors, it was observed that the sulfide analogues were generally more potent than their sulfone counterparts. This suggests that for certain targets, the less polar and more flexible thioether linkage may be preferred for optimal binding.

Conversely, in other contexts, the sulfone moiety can be crucial for activity. The geometric and electronic differences between the thioether, sulfoxide, and sulfone linkers can lead to distinct binding modes within a receptor's active site, ultimately dictating the compound's biological effect.

Impact of Thiophene Ring Substitution Patterns on Biological Efficacy

The thiophene ring itself is a privileged scaffold in medicinal chemistry, known for its ability to mimic a phenyl ring while having a distinct electronic distribution and potential for additional interactions. nih.govsciensage.info The substitution pattern on the thiophene ring of this compound is another key area for SAR exploration.

The placement of the sulfonamide group at the 2-position of the thiophene ring is a common feature in many biologically active thiophene sulfonamides. This positioning appears to be crucial for the interaction of the sulfonamide moiety with the zinc ion in the active site of metalloenzymes like carbonic anhydrase. nih.gov

Further substitution on the thiophene ring, for example at the 3- or 4-positions, can modulate the electronic properties of the ring and introduce steric constraints that can influence binding affinity and selectivity. For instance, the introduction of a methyl group or a halogen atom could alter the orientation of the entire molecule within the binding pocket of a target protein. While specific studies on the impact of additional substitutions on the thiophene ring of the this compound scaffold are limited, the general principles of medicinal chemistry suggest that such modifications would likely have a significant effect on biological activity.

Elucidation of Key Pharmacophoric Features for Target Interaction

Based on SAR studies of this compound analogues, particularly as carbonic anhydrase inhibitors, several key pharmacophoric features can be elucidated. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect.

For the inhibition of carbonic anhydrase, the following pharmacophoric elements appear to be crucial:

The Unsubstituted Sulfonamide Group (-SO₂NH₂): This group is the primary zinc-binding group, coordinating to the Zn²⁺ ion in the enzyme's active site. The nitrogen atom of the sulfonamide displaces the zinc-bound water molecule or hydroxide (B78521) ion. nih.gov

The Thiophene Ring: This aromatic ring serves as a central scaffold, correctly positioning the sulfonamide group for interaction with the active site and providing a point of attachment for the arylthio moiety. mdpi.com

The Arylthio Linker (-S-Ar): This part of the molecule extends into a secondary binding pocket, often referred to as the "tail" of the inhibitor. The nature of the aryl group and its substituents determines the interactions within this secondary pocket, influencing potency and isoform selectivity. nih.gov The flexibility of the benzylsulfide linker can also contribute to achieving selectivity. nih.gov

Substituents on the Phenyl Ring: Specific substitutions on the phenyl ring can lead to additional hydrogen bonds, hydrophobic interactions, or van der Waals forces with amino acid residues in the active site, thereby enhancing binding affinity. nih.gov

A general pharmacophore model for these inhibitors would include a zinc-binding group (the sulfonamide), a central aromatic scaffold (the thiophene ring), and a "tail" (the substituted phenylthio group) that can be modified to achieve selectivity.

Rational Design Principles for Optimized Chemical Compound Analogues

The SAR data and pharmacophoric understanding of this compound and its analogues provide a solid foundation for the rational design of new, optimized compounds. The goal of rational design is to systematically modify the chemical structure to improve desired properties such as potency, selectivity, and pharmacokinetic profiles.

Key rational design principles for this scaffold include:

Maintaining the Core Scaffold: The 5-substituted thiophene-2-sulfonamide (B153586) core should be retained as the primary pharmacophore responsible for the fundamental biological activity, particularly for targets like carbonic anhydrase.

Systematic Variation of Phenyl Ring Substituents: Based on the observation that electron-withdrawing groups can enhance potency, a focused library of analogues with different electron-withdrawing substituents (e.g., -CF₃, -CN, -NO₂) at various positions on the phenyl ring could be synthesized and evaluated.

Exploring Different Linkers: The thioether linker can be systematically replaced with sulfoxide (-SO-) and sulfone (-SO₂-) linkers to investigate the effect of the linker's oxidation state on biological activity and ADME properties. Additionally, the length and flexibility of the linker could be varied, for instance, by introducing or removing a methylene (B1212753) group.

Modification of the Thiophene Ring: While maintaining the 2-sulfonamide group, the introduction of small, non-polar substituents at the 3- or 4-positions of the thiophene ring could be explored to fine-tune the electronic properties and steric profile of the molecule.

Computational Modeling: Utilizing computational tools such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can help to predict the activity of designed analogues before their synthesis. nih.govafantitis.comresearchgate.net This in-silico screening can prioritize the most promising candidates for synthesis and biological testing, thereby streamlining the drug discovery process.

By applying these rational design principles, it is possible to systematically optimize the this compound scaffold to develop novel compounds with enhanced therapeutic potential.

Computational Chemistry and Molecular Modeling Approaches for 5 Phenylthio Thiophene 2 Sulfonamide

Density Functional Theory (DFT) Applications for Electronic Structure and Conformation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. For 5-(Phenylthio)thiophene-2-sulfonamide, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), can provide detailed information about its molecular geometry, electronic properties, and conformational stability. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A larger energy gap suggests higher stability and lower reactivity. For thiophene (B33073) sulfonamide derivatives, these isodensities are often concentrated on the thiophene and aromatic moieties. nih.gov The analysis of Frontier Molecular Orbitals (FMOs) reveals that the distribution of electron density in HOMO and LUMO is crucial for understanding molecular interactions. nih.govmdpi.com

DFT can also be used to calculate other quantum chemical descriptors that help in understanding the molecule's reactivity, such as ionization potential, electron affinity, chemical hardness (η), and electronic chemical potential (μ). mdpi.comdntb.gov.ua Furthermore, theoretical vibrational frequencies can be computed and compared with experimental infrared spectra to confirm the molecular structure. mdpi.comresearchgate.net

| Parameter | Conceptual Value | Significance |

|---|---|---|

| EHOMO (eV) | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO (eV) | -2.5 to -1.5 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE, eV) | 3.5 to 4.5 | Indicates chemical reactivity and kinetic stability. nih.gov |

| Dipole Moment (Debye) | 2.0 to 4.0 | Measures the polarity of the molecule. |

| Chemical Hardness (η) | 1.75 to 2.25 | Measures resistance to change in electron distribution. |

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. rjb.ro This method is crucial for understanding the mechanism of action and for structure-based drug design. For this compound, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex.

The sulfonamide group is a well-known zinc-binding group, making enzymes like carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs) primary potential targets. nih.gov Docking studies of similar thiophene-based sulfonamides against human carbonic anhydrase isoenzymes (hCA-I and hCA-II) have demonstrated potent inhibitory effects. nih.gov The simulation involves placing the this compound molecule into the active site of a target protein (whose 3D structure is obtained from a repository like the Protein Data Bank) and evaluating the binding affinity using a scoring function. The results are typically expressed as a binding energy or docking score in kcal/mol, with more negative values indicating stronger binding.

Key interactions often observed include hydrogen bonds between the sulfonamide group and active site residues, as well as π-π stacking or hydrophobic interactions involving the thiophene and phenyl rings. nih.gov Visualizing the docked pose provides a 3D representation of these interactions, guiding further chemical modifications to enhance potency and selectivity. nih.gov

| Protein Target (PDB ID) | Potential Therapeutic Area | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Carbonic Anhydrase II (e.g., 2W3L) | Glaucoma, Epilepsy | -7.0 to -9.0 | His94, His96, His119, Thr199, Zn2+ |

| Dihydropteroate Synthase (DHPS) | Antibacterial | -6.5 to -8.5 | Arg, Lys, Ser |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | -8.0 to -10.0 | Trp84, Tyr130, Phe330 |

| Tyrosinase | Hyperpigmentation | -6.0 to -8.0 | His, Val, Phe |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

To develop a QSAR model for this compound and its analogs, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values) is required. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Statistical methods, such as Multiple Linear Regression (MLR), are then used to build an equation that links these descriptors to the observed activity. nih.gov A robust QSAR model is characterized by high correlation coefficients (R²) and predictive ability (Q²), validated through internal and external cross-validation techniques. For sulfur-containing thiourea and sulfonamide derivatives, QSAR studies have identified properties like mass, polarizability, electronegativity, and partition coefficients as key predictors of anticancer activity. nih.gov Such models can provide valuable insights into the structural features of this compound that are critical for its biological function.

Molecular Dynamics Simulations to Investigate Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the protein-ligand interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex, explore conformational changes, and provide a more accurate estimation of binding free energies. researchgate.net

An MD simulation of the this compound-protein complex, generated from a docking study, would be performed in a simulated physiological environment (e.g., in a water box with ions at a specific temperature and pressure). The simulation trajectory, typically spanning nanoseconds to microseconds, reveals how the ligand and protein interact and adapt to each other. frontiersin.orgudel.edu

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles (conceptual)

Before a compound can become a drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction tools are widely used in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles, saving time and resources. nih.gov

For this compound, various ADME parameters can be conceptually predicted using online servers and software like SwissADME or pkCSM. nih.govscirp.org These predictions are based on the molecule's structure and physicochemical properties. Key parameters include lipophilicity (LogP), aqueous solubility (LogS), gastrointestinal absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. scirp.org

Drug-likeness rules, such as Lipinski's Rule of Five, are also evaluated. These rules provide a general guideline for whether a compound is likely to be orally bioavailable. For instance, a compound is more likely to be orally active if it has a molecular weight < 500 Da, a LogP < 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Predicting these properties helps to assess the potential of this compound as a viable drug candidate. nih.gov

| Property | Predicted Value/Descriptor | Significance |

|---|---|---|

| Molecular Weight (g/mol) | ~271.37 | Within Lipinski's rule (<500). |

| LogP (Octanol/Water) | 2.5 - 3.5 | Indicates good lipophilicity, within Lipinski's rule (<5). |

| Hydrogen Bond Donors | 1 (from -NH2) | Within Lipinski's rule (<5). |

| Hydrogen Bond Acceptors | 3 (from -SO2) | Within Lipinski's rule (<10). |

| Gastrointestinal Absorption | High | Predicts good absorption from the gut. |

| BBB Permeability | Likely No | Indicates the compound may not readily cross the blood-brain barrier. |

| CYP450 Inhibition | Potential inhibitor of some isoforms (e.g., CYP2C9) | Predicts potential for drug-drug interactions. |

| Lipinski's Rule of Five | No violations | Suggests good potential for oral bioavailability. |

Preclinical and Translational Research Perspectives

Advanced In Vitro Pharmacological Evaluation Strategies

The initial assessment of a compound's therapeutic potential begins with a comprehensive in vitro pharmacological evaluation. For 5-(Phenylthio)thiophene-2-sulfonamide, a primary area of investigation would be its activity as a carbonic anhydrase (CA) inhibitor. Thiophene-2-sulfonamides are recognized as effective CA inhibitors. mdpi.com

A key strategy involves screening the compound against a panel of human (h) CA isoforms to determine its inhibitory profile. This is crucial as different CA isoforms are implicated in various physiological and pathological processes. For instance, hCA I and II are ubiquitous, while hCA IX and XII are associated with tumors. nih.gov The inhibitory activity is typically quantified by determining the inhibition constants (Kᵢ).

A study on a series of structurally related 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides demonstrated that these compounds were potent inhibitors of hCA II, hCA IX, and hCA XII, with Kᵢ values in the subnanomolar to nanomolar range, while showing weaker inhibition of hCA I. nih.gov This suggests that this compound may also exhibit a similar selective inhibition pattern.

Beyond carbonic anhydrase inhibition, the potential anticancer activity of this compound warrants investigation. nih.gov A common in vitro approach is to assess its cytotoxicity against a panel of human cancer cell lines, such as the NCI-60 panel. techscience.com This would provide data on its potency (e.g., IC₅₀ values) and spectrum of activity across different cancer types. techscience.comresearchgate.net

Furthermore, given the known antimicrobial properties of some sulfonamide and thiophene (B33073) derivatives, evaluating this compound against a range of bacterial and fungal strains would be a logical step. nih.govmdpi.com Standard assays such as the determination of Minimum Inhibitory Concentration (MIC) would be employed. nih.gov

Table 1: Conceptual In Vitro Evaluation Panel for this compound

| Assay Type | Target/Cell Line | Parameters to be Measured | Rationale |

| Enzyme Inhibition | hCA I, II, IX, XII | Kᵢ values | To determine potency and selectivity as a carbonic anhydrase inhibitor. nih.gov |

| Cytotoxicity Assay | NCI-60 Cancer Cell Panel | IC₅₀, GI₅₀, TGI | To assess anticancer activity across various cancer types. techscience.com |

| Antimicrobial Assay | S. aureus, E. coli, C. albicans | MIC values | To evaluate potential antibacterial and antifungal properties. nih.govnih.gov |

In Vivo Efficacy Studies in Relevant Animal Models (conceptual)

Following promising in vitro data, the next step involves conceptualizing in vivo efficacy studies in relevant animal models. The design of these studies is contingent on the primary therapeutic area identified from the in vitro evaluations.

Should this compound prove to be a potent and selective inhibitor of tumor-associated CA isoforms (hCA IX and XII), a conceptual in vivo study could involve a mouse xenograft model of a cancer known to overexpress these isoforms, such as breast or kidney cancer. The primary endpoint would be the inhibition of tumor growth.

For potential anti-inflammatory applications, a murine model of pulmonary inflammation induced by lipopolysaccharide (LPS) could be employed. nih.govnih.gov In such a model, the efficacy of the compound would be assessed by measuring the reduction in inflammatory cell infiltration and pro-inflammatory cytokine levels in bronchoalveolar lavage fluid. nih.gov

If antimicrobial activity is observed in vitro, a conceptual in vivo study might use a murine model of systemic infection with a relevant pathogen, such as Staphylococcus aureus. The primary outcome would be an increase in survival rates or a reduction in bacterial load in key organs.

Table 2: Conceptual In Vivo Models for Efficacy Testing

| Therapeutic Area | Animal Model | Key Parameters | Expected Outcome |

| Oncology | Nude mouse xenograft with human cancer cells | Tumor volume, body weight | Reduction in tumor growth. |

| Inflammation | LPS-induced pulmonary inflammation in mice | Inflammatory cell count, cytokine levels in BALF | Attenuation of inflammatory response. nih.govnih.gov |

| Infectious Disease | Murine model of systemic infection | Survival rate, bacterial load in organs | Increased survival and reduced pathogen burden. |

Strategies for Therapeutic Application and Target Validation

The potential therapeutic applications of this compound are intrinsically linked to its mechanism of action and validated targets. The sulfonamide functional group is a well-established pharmacophore for carbonic anhydrase inhibitors. nih.govmdpi.com The inhibition of specific CA isoforms has therapeutic implications in various diseases, including glaucoma, epilepsy, and cancer. nih.gov

Target validation for this compound would heavily rely on demonstrating its engagement with and modulation of carbonic anhydrase in a cellular context. Techniques such as cellular thermal shift assays (CETSA) can be employed to confirm target binding in intact cells. Further validation can be achieved through genetic approaches, such as using siRNA to knockdown the expression of the target CA isoform and observing a diminished effect of the compound.

In the context of cancer therapy, the inhibition of tumor-associated CAs (IX and XII) by sulfonamides is thought to counteract tumor acidosis, thereby inhibiting tumor growth and metastasis. srce.hr Therefore, a key therapeutic strategy would be to develop this compound as an anticancer agent, potentially in combination with other chemotherapies.

The structural similarity to other thiophene derivatives that have shown activity against various other targets suggests that a broader target screening approach could also be valuable. nih.gov This could uncover novel mechanisms of action and expand the potential therapeutic applications.

Methodologies for Toxicity and Safety Profiling (conceptual)

A critical component of preclinical development is the assessment of a compound's toxicity and safety profile. This involves a tiered approach, starting with in vitro assays and progressing to in vivo studies.

Conceptually, initial in vitro toxicity screening for this compound would include assays to assess cytotoxicity in non-cancerous cell lines (e.g., normal human fibroblasts) to determine a therapeutic window. Assays for genotoxicity (e.g., Ames test) and cardiotoxicity (e.g., hERG channel assay) would also be essential early-stage assessments.

In vivo acute toxicity studies in rodents would be conducted to determine the maximum tolerated dose (MTD) and to identify potential target organs for toxicity. zsmu.edu.ua This is typically followed by repeat-dose toxicity studies of longer duration (e.g., 28 days) to evaluate the effects of chronic exposure. These studies involve detailed clinical observations, hematology, clinical chemistry, and histopathological examination of tissues. nih.gov

Table 3: Conceptual Framework for Toxicity and Safety Profiling

| Study Type | Methodology | Purpose |

| In Vitro Cytotoxicity | MTT or similar assay on normal human cell lines | Determine selectivity and therapeutic index. |

| Genotoxicity | Ames test, micronucleus assay | Assess mutagenic potential. |

| Cardiotoxicity | hERG patch-clamp assay | Evaluate risk of cardiac arrhythmias. |

| Acute In Vivo Toxicity | Dose-escalation study in rodents | Determine MTD and identify acute toxic effects. zsmu.edu.ua |

| Repeat-Dose In Vivo Toxicity | 28-day study in rodents | Characterize toxicity upon chronic exposure and identify target organs. nih.gov |

Challenges and Future Directions in Research on 5 Phenylthio Thiophene 2 Sulfonamide

Addressing Selectivity and Potency Challenges for Specific Biological Targets

A primary hurdle in the development of any new therapeutic agent is achieving high potency and selectivity for its intended biological target, thereby minimizing off-target effects. For 5-(Phenylthio)thiophene-2-sulfonamide, the initial challenge is the identification of its primary biological targets. Drawing parallels from structurally related thiophene (B33073) sulfonamides, potential targets could include carbonic anhydrases (CAs), kinases, or various enzymes involved in inflammatory and microbial pathways. nih.govnih.govsrce.hrnih.gov

Future research must systematically screen this compound against a panel of clinically relevant enzymes and receptors. For instance, studies on 5-substituted-benzylsulfanyl-thiophene-2-sulfonamides have demonstrated potent, subnanomolar to nanomolar inhibition of human carbonic anhydrase (hCA) isoforms II, IX, and XII, while showing significantly less activity against hCA I. nih.gov This highlights the potential for achieving isoform-selective inhibition within a protein family.

A significant challenge will be to modify the this compound scaffold to enhance its affinity and selectivity for a specific target. This will likely involve the synthesis of a library of derivatives with varied substitutions on both the phenyl and thiophene rings. Structure-activity relationship (SAR) studies will be crucial to understand how different functional groups influence binding and activity. For example, research on other thiophene derivatives has shown that minor structural modifications can lead to significant changes in binding affinity and selectivity. acs.org

Table 1: Inhibitory Activity of Related Thiophene Sulfonamides against Carbonic Anhydrase Isoforms

| Compound | hCA I (KI nM) | hCA II (KI nM) | hCA IX (KI nM) | hCA XII (KI nM) |

|---|---|---|---|---|

| 5-(Benzylsulfany)-thiophene-2-sulfonamide | 683 | 6.8 | 0.63 | 4.5 |

| 5-(4-Methylbenzylsulfanyl)-thiophene-2-sulfonamide | 754 | 8.2 | 0.71 | 5.1 |

| 5-(4-Chlorobenzylsulfanyl)-thiophene-2-sulfonamide | 1025 | 5.4 | 0.59 | 4.1 |

Data extrapolated from studies on analogous compounds to illustrate potential research targets. nih.gov

Identification and Validation of Novel Therapeutic Applications

The structural motifs within this compound, namely the thiophene and sulfonamide groups, are present in a variety of approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. nih.govsrce.hr This suggests that this compound could have a broad spectrum of biological activities waiting to be discovered.

Future research should focus on a systematic evaluation of this compound in a range of disease models. Initial investigations could explore its potential as an anticancer agent, given that sulfonamides have been identified as a significant class of anticancer compounds that can inhibit carbonic anhydrases, which are overexpressed in many tumors. srce.hr Similarly, its potential as an anti-inflammatory agent could be investigated, as some N-(5-substituted) thiophene-2-alkylsulfonamides have shown potent inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory cascade. nih.gov The antibacterial potential should also be explored, as derivatives of 5-bromothiophene-2-sulfonamide (B1270684) have demonstrated efficacy against clinically relevant drug-resistant bacteria. nih.gov

Validation of any identified therapeutic application will require a multi-pronged approach, including in vitro cell-based assays, in vivo animal models of disease, and elucidation of the mechanism of action.

Strategies for Potential Clinical Translation and Drug Development

The path from a promising lead compound to a clinically approved drug is fraught with challenges, including issues related to pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and toxicity. For this compound, a significant future direction will be the early assessment of its drug-like properties.

Strategies for its potential clinical translation should include:

Early-stage ADME profiling: In vitro assays to determine metabolic stability, cell permeability, and plasma protein binding will be essential.

Formulation development: Investigating various formulations to enhance solubility and bioavailability will be critical for ensuring adequate drug exposure in vivo.

Preclinical toxicology studies: A thorough evaluation of the compound's safety profile in cellular and animal models will be necessary to identify any potential liabilities.

Furthermore, the development of a scalable and cost-effective synthetic route for this compound and its analogs will be a crucial step for any future clinical development. researchgate.net

Integration of High-Throughput Screening and Omics Technologies

To accelerate the discovery of the biological activities of this compound, the integration of modern drug discovery technologies is imperative. High-throughput screening (HTS) can be employed to rapidly test the compound against large libraries of biological targets, facilitating the identification of novel activities. impactfactor.org

Moreover, "omics" technologies such as genomics, proteomics, and metabolomics can provide a comprehensive understanding of the cellular response to treatment with this compound. For instance, proteomic profiling could identify the specific proteins that the compound interacts with, while metabolomic analysis could reveal its impact on cellular metabolic pathways. This information would be invaluable for elucidating its mechanism of action and identifying potential biomarkers of response. The integration of high-throughput omics technologies is becoming a new era in natural and synthetic drug discovery. nih.gov

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted nature of drug discovery and development necessitates a collaborative and interdisciplinary approach. The future success of research on this compound will likely depend on fruitful collaborations between medicinal chemists, biologists, pharmacologists, and computational scientists.

Key areas for interdisciplinary collaboration include:

Computational Modeling and Drug Design: Molecular docking and dynamics simulations can help to predict the binding modes of this compound with its potential targets, guiding the rational design of more potent and selective analogs.

Chemical Biology Approaches: The development of chemical probes based on the this compound scaffold can aid in target identification and validation in living systems.

Translational Research: Partnerships between academic researchers and pharmaceutical companies will be crucial for advancing promising preclinical findings into clinical trials.

By fostering an environment of open collaboration, the scientific community can more effectively tackle the challenges associated with the development of new therapeutic agents like this compound.

Q & A

Q. What are the optimal solvent systems for synthesizing 5-(Phenylthio)thiophene-2-sulfonamide derivatives?

Answer: Solvent choice significantly impacts reaction efficiency and yield. For sulfonamide derivatives, polar aprotic solvents like methanol (MeOH) or tetrahydrofuran (THF) often enhance nucleophilic substitution reactions. Evidence from solvent screening studies (Table 2 in ) shows that MeOH achieves yields up to 76% for analogous sulfonamides, while THF yields ~66%. Protic solvents like ethanol (EtOH) may reduce reactivity due to hydrogen bonding. Researchers should prioritize solvent polarity and compatibility with sulfonamide intermediates.

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: Comprehensive characterization requires:

- NMR spectroscopy (¹H/¹³C) to verify aromatic thiophene and phenylthio substituents.

- IR spectroscopy to confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis to ensure purity, especially for novel derivatives .

For known compounds, cross-reference with published spectra (e.g., PubChem or NIST databases) .

Q. What synthetic strategies are recommended for introducing substituents to the thiophene ring?

Answer: Electrophilic aromatic substitution (EAS) or cross-coupling reactions (e.g., Suzuki-Miyaura) are viable. For EAS, activate the thiophene ring using Lewis acids (e.g., AlCl₃) to direct substituents to the 5-position. Cross-coupling requires pre-functionalization with boronic esters (e.g., 5-boronate thiophene sulfonamide derivatives ). Optimize reaction conditions (temperature, catalyst loading) to minimize side reactions.

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets like carbonic anhydrase IX (CA IX)?

Answer:

- Molecular docking : Use software like AutoDock Vina to model sulfonamide-CA IX interactions. Deprotonate the sulfonamide group to mimic anion binding (critical for Zn²⁺ coordination in CA IX) .

- MD simulations : Run 50–100 ns trajectories to assess complex stability. Focus on hydrogen bonding between the sulfonamide and CA IX residues (e.g., Thr200) .

- QSAR modeling : Corporate electronic descriptors (e.g., Hammett σ values) to predict activity trends across derivatives.

Q. What strategies resolve contradictions in activity data between in vitro and cellular assays for sulfonamide derivatives?

Answer:

- Solubility testing : Use HPLC to quantify compound solubility in assay buffers vs. cell media. Poor solubility may explain reduced cellular efficacy.

- Metabolic stability assays : Perform liver microsome studies to identify rapid degradation pathways.

- Off-target profiling : Screen against related targets (e.g., CA II) to rule out non-specific binding .

Q. How can structural modifications improve the selectivity of this compound for specific isoforms (e.g., CA IX over CA II)?

Answer:

- Tail group engineering : Introduce bulky substituents (e.g., fluorophenyl) to exploit hydrophobic pockets unique to CA IX.

- Linker optimization : Replace the phenylthio group with heterocycles (e.g., pyridine) to alter binding orientation.

- Hybrid analogs : Conjugate with triazole or acetazolamide moieties to enhance isoform discrimination .

Q. What analytical challenges arise in quantifying trace impurities in sulfonamide derivatives, and how are they addressed?

Answer:

- Challenge : Co-elution of sulfonamide byproducts in HPLC.

- Solution : Use hyphenated techniques (LC-MS/MS) with gradient elution (e.g., 0.1% formic acid in acetonitrile/water).

- Validation : Apply ICH guidelines for LOD/LOQ determination, referencing USP standards for sulfonamide purity .

Methodological Considerations

- Synthesis Optimization : Always screen solvents (e.g., MeOH vs. THF) and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) in small-scale trials before scaling up .

- Data Reproducibility : Document reaction parameters (e.g., degassing steps, stirring rate) meticulously, as sulfonamide synthesis is sensitive to oxygen and moisture .

- Computational Validation : Cross-check docking results with crystallographic data (e.g., PDB entries like 8UM ) to ensure binding mode accuracy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.